Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in the structure provides unique reactivity and properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[3,2-b]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or other complex structures.
Scientific Research Applications
Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of compounds derived from Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate often involves interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups can influence the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly affect its reactivity and interaction with biological targets compared to other similar compounds. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-7-9(6(11)4-12-7)13-8(5)10(14)15-2/h3-4,12H,1-2H3 |
InChI Key |
XARVCXQSYPZGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN2)Br)N=C1C(=O)OC |
Origin of Product |
United States |
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